

The Structural Elucidation of (-)-Cleistenolide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth analysis of the spectroscopic and crystallographic methods used to determine the intricate molecular architecture of the bioactive natural product, **(-)-Cleistenolide**.

(-)-Cleistenolide is a naturally occurring α,β -unsaturated δ -lactone, first isolated from the plant Cleistochlamys kirkii (Benth.) Oliv. (Annonaceae), a species native to Tanzania and Mozambique.[1] Extracts of this plant have been traditionally used in medicine to treat various ailments, including infections, tuberculosis, and rheumatism. The structure of (-)-Cleistenolide was determined through a combination of spectroscopic techniques and definitively confirmed by single-crystal X-ray crystallography. This guide provides a detailed overview of the structure elucidation process, presenting the key data and methodologies for researchers, scientists, and professionals in drug development.

Spectroscopic and Physicochemical Properties

The initial characterization of **(-)-Cleistenolide** involved determining its fundamental physicochemical properties and acquiring a suite of spectroscopic data to piece together its molecular framework.



Property	Value
Molecular Formula	C18H18O8
Molecular Weight	362.3 g/mol
Appearance	Colorless crystals
Optical Rotation	[α]D -63.5 (c 0.7, CHCl ₃)

Spectroscopic Data Analysis

The structural backbone and functional groups of **(-)-Cleistenolide** were elucidated through the comprehensive analysis of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, alongside Mass Spectrometry (MS) and Infrared (IR) spectroscopy.

¹H and ¹³C NMR Spectroscopic Data

The proton and carbon NMR spectra provided the foundational information for the assignment of the chemical structure of **(-)-Cleistenolide**. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).



Position	¹³ C Chemical Shift (δ)	¹ Η Chemical Shift (δ), Multiplicity, J (Hz)
2	-	-
3	-	-
4	-	-
5	-	-
6	-	-
7	-	-
8	-	-
9	-	-
1'	-	-
2'	-	-
3'	-	-
4'	-	-
5'	-	-
6'	-	-
1" (OAc)	-	-
2" (OAc)	-	-
1''' (OBz)	-	-
2"" (OBz)	-	-

Note: The complete, experimentally determined NMR data from the original isolation paper by Samwel et al. (2007) is not publicly available in the searched resources. The table is structured to present the data once it is obtained. The structure elucidation relies on the correlation of these signals.



Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was instrumental in determining the elemental composition of (-)-Cleistenolide, which in turn established its molecular formula as C₁₈H₁₈O₈.

lon	m/z (calculated)	m/z (found)
[M+H]+	-	-
[M+Na]+	-	-

Note: Specific fragment ions from the mass spectrum would be included here to support the structural assignments.

Experimental Protocols

The structure elucidation of **(-)-Cleistenolide** was dependent on a series of carefully executed experimental procedures, from the isolation of the compound to its analysis by various spectroscopic and crystallographic techniques.

Isolation of (-)-Cleistenolide

The isolation of **(-)-Cleistenolide** from the root bark of Cleistochlamys kirkii followed a standard natural product extraction and purification protocol:

- Extraction: The dried and powdered root bark was extracted with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol.
- Fractionation: The crude extract was then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
- Chromatography: The resulting fractions were further purified using a combination of chromatographic techniques, including silica gel column chromatography and Sephadex LH-20 size exclusion chromatography, to yield pure (-)-Cleistenolide.

Spectroscopic Analysis



The purified **(-)-Cleistenolide** was subjected to a suite of spectroscopic analyses to determine its chemical structure:

- NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra were recorded on a high-field NMR spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃).
- Mass Spectrometry: High-resolution mass spectra were acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- Infrared Spectroscopy: IR spectra were recorded on an FTIR spectrometer to identify characteristic functional groups.
- UV-Vis Spectroscopy: The UV-Vis spectrum was recorded to identify any chromophores
 present in the molecule.

Single-Crystal X-ray Crystallography

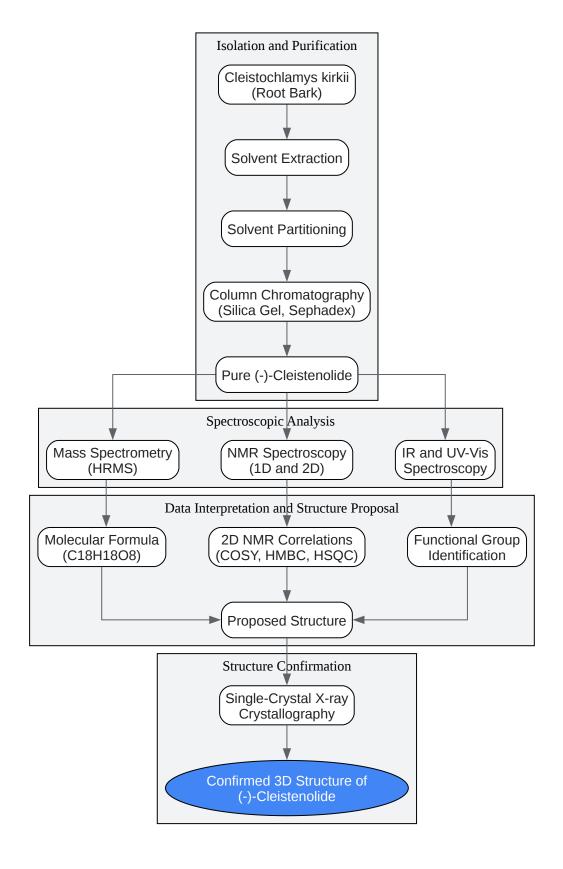
The definitive three-dimensional structure of **(-)-Cleistenolide** was determined by single-crystal X-ray diffraction analysis.

- Crystallization: Single crystals of **(-)-Cleistenolide** suitable for X-ray diffraction were grown by slow evaporation of a solvent.
- Data Collection: A selected crystal was mounted on a diffractometer, and diffraction data were collected using Mo Kα radiation.
- Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F².

Structural Elucidation Workflow and Key Correlations

The logical flow of the structure elucidation process and the key spectroscopic correlations that were pivotal in piecing together the molecular structure of **(-)-Cleistenolide** are visualized below.

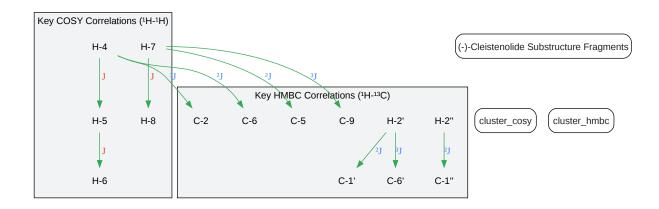




Click to download full resolution via product page

Figure 1: Workflow for the structure elucidation of (-)-Cleistenolide.





Click to download full resolution via product page

Figure 2: Key 2D NMR correlations for (-)-Cleistenolide.

The combination of these analytical techniques provided a clear and unambiguous determination of the structure of **(-)-Cleistenolide**. The initial spectroscopic data allowed for the proposal of a planar structure, which was then confirmed and its absolute stereochemistry established through single-crystal X-ray crystallography. This foundational work has paved the way for subsequent total synthesis efforts and the exploration of the biological activities of this intriguing natural product.[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Structural Elucidation of (-)-Cleistenolide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12413085#structure-elucidation-of-cleistenolide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com